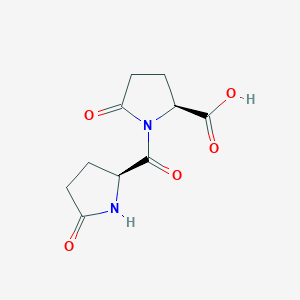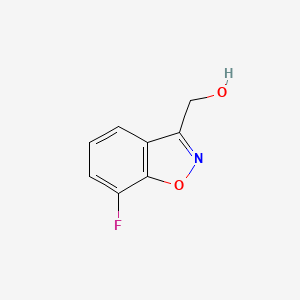
(7-Fluoro-1,2-benzoxazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Fluoro-1,2-benzoxazol-3-yl)methanol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 7th position and a methanol group at the 3rd position makes this compound unique. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including (7-Fluoro-1,2-benzoxazol-3-yl)methanol, typically involves the use of 2-aminophenol as a precursor. One common method is the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts . For instance, the FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and formyl compounds .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to improve the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
(7-Fluoro-1,2-benzoxazol-3-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: FeCl3-catalyzed aerobic oxidation is a common method for synthesizing benzoxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, or electrophiles to introduce new functional groups into the benzoxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield benzoxazole derivatives with various substituents, while reduction reactions can produce reduced forms of the compound with different functional groups.
科学的研究の応用
(7-Fluoro-1,2-benzoxazol-3-yl)methanol has several scientific research applications due to its unique chemical structure and biological activity. Some of the key applications include:
Chemistry: Used as a starting material for the synthesis of larger, bioactive structures.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the production of optical brighteners and other industrial chemicals.
作用機序
The mechanism of action of (7-Fluoro-1,2-benzoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit key enzymes and proteins involved in various cellular processes. For example, benzoxazole derivatives have been shown to inhibit the growth of bacteria and fungi by targeting essential enzymes in their metabolic pathways . Additionally, their anticancer activity is linked to their ability to induce apoptosis and inhibit cell proliferation in cancer cells .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound with a benzene-fused oxazole ring structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen replaced by a sulfur atom.
Benzofuran: An analog without the nitrogen atom.
Uniqueness
(7-Fluoro-1,2-benzoxazol-3-yl)methanol is unique due to the presence of a fluorine atom at the 7th position and a methanol group at the 3rd position. These structural features contribute to its distinct biological activity and make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C8H6FNO2 |
|---|---|
分子量 |
167.14 g/mol |
IUPAC名 |
(7-fluoro-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6FNO2/c9-6-3-1-2-5-7(4-11)10-12-8(5)6/h1-3,11H,4H2 |
InChIキー |
NKLVBKRFERQKPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)ON=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


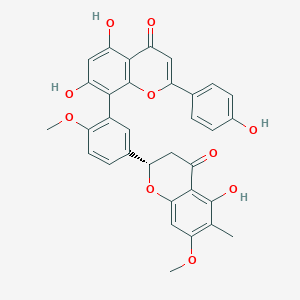
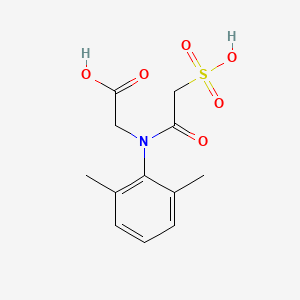
![azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13450649.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
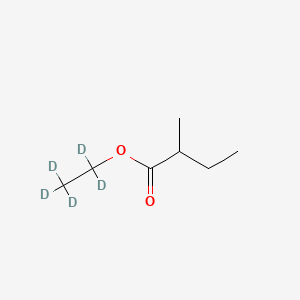
![(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B13450672.png)
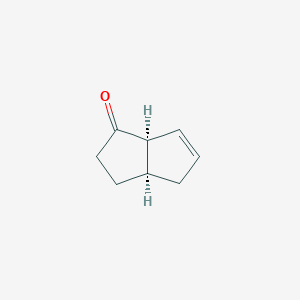

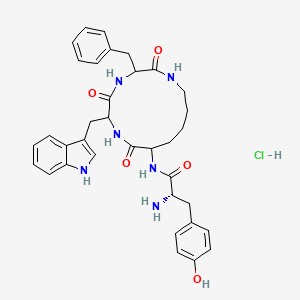
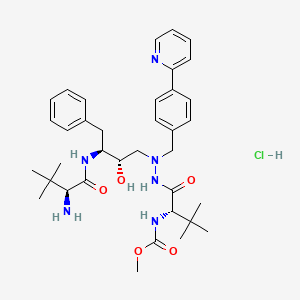
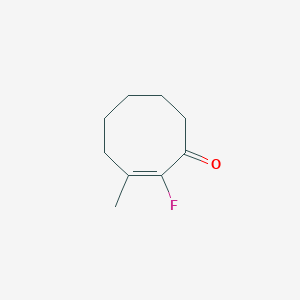
![5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13450714.png)
